molecular formula C5H2F3N3O B3058649 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile CAS No. 907552-39-0

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile

Cat. No.: B3058649
CAS No.: 907552-39-0
M. Wt: 177.08 g/mol
InChI Key: MIYSEUWDQIMHAU-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two privileged structural features: an oxazole ring and a carbonitrile group, both frequently employed in developing bioactive molecules . The oxazole nucleus is a recognized pharmacophore in medicinal chemistry, found in compounds with a range of therapeutic activities . The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's physicochemical properties, potentially enhancing metabolic stability and binding characteristics, which is a common strategy in lead optimization . The primary research value of this compound lies in its utility as a versatile synthetic intermediate. The reactive amino and carbonitrile functional groups make it a suitable precursor for synthesizing more complex heterocyclic systems, including various fused heterocycles, which are prevalent in many pharmacologically active compounds . Researchers can leverage this building block to create libraries of novel molecules for screening against various biological targets. While specific biological data for this exact compound is not available in the searched literature, structural analogs based on the oxazole core have demonstrated potent biological activities in scientific studies. These include serving as key components in potential anticancer agents and being investigated for antimicrobial properties . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O/c6-5(7,8)4-11-2(1-9)3(10)12-4/h10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSEUWDQIMHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(OC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327770
Record name 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907552-39-0
Record name 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives .

Scientific Research Applications

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

Comparison with Similar Compounds

The structural and functional diversity of oxazole-4-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Features and Substituent Effects
Compound Name Substituent at Position 2 Key Structural Differences Electronic Effects
5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile Trifluoromethyl (-CF₃) Strong electron-withdrawing group Enhanced stability, lipophilicity
5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile Isoxazole ring Heteroaromatic substituent Moderate electron withdrawal
5-Amino-2-(4-methoxyphenyl)oxazole-4-carbonitrile (18b) 4-Methoxyphenyl (-C₆H₄OMe) Aromatic, electron-donating group Increased solubility, reduced stability
5-Amino-2-methyloxazole-4-carbonitrile Methyl (-CH₃) Small alkyl group Reduced steric hindrance, lower polarity
5-Amino-2-(4-trifluoromethyl-phenyl)oxazole-4-carbonitrile 4-Trifluoromethylphenyl (-C₆H₄CF₃) Bulky aromatic substituent Enhanced π-π interactions

Key Insights :

  • Trifluoromethyl vs.
  • Aromatic vs. Heteroaromatic Substituents : Aryl groups (e.g., 4-methoxyphenyl) enhance π-stacking in biological targets, while isoxazole rings introduce additional hydrogen-bonding sites .

Key Insights :

  • The use of AMNT as a precursor is common for introducing the amino-carbonitrile moiety .
  • Higher yields are achieved with methoxyphenyl derivatives due to optimized cyclization conditions .
Physicochemical and Hazard Profiles
Compound Name Molecular Weight Melting Point Hazard Classifications
This compound ~207.1 (est.) N/A Likely H302, H315 (estimated)
5-Amino-2-methyloxazole-4-carbonitrile 123.1 N/A H302, H315, H319, H335
5-Amino-2-(4-methoxyphenyl)oxazole-4-carbonitrile (18b) 229.2 N/A Not reported

Key Insights :

  • The trifluoromethyl analog’s hazards are extrapolated from its methyl counterpart, suggesting similar toxicity (e.g., oral toxicity H302) but distinct reactivity due to -CF₃ .

Biological Activity

5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile (CAS No. 907552-39-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. The compound features a unique trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties.

The structural formula of this compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile functional group. These features contribute to its reactivity and interaction with biological targets.

Property Value
Molecular Formula C5H3F3N4O
Molecular Weight 195.1 g/mol
IUPAC Name This compound
CAS Number 907552-39-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For example, in vitro assays showed that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 0.56 µM, comparable to established anticancer agents like CA-4 .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through modulation of key signaling pathways. Specifically, it has been shown to activate caspase cascades, which are critical for programmed cell death . Additionally, it may inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects. It has been reported to suppress the proliferation of human peripheral blood lymphocytes and mouse splenocytes in response to mitogenic stimuli such as phytohemagglutinin A and lipopolysaccharide . This suggests potential applications in treating autoimmune disorders or enhancing immune responses in cancer therapy.

Toxicity Profile

The toxicity profile of this compound appears favorable, with studies indicating low toxicity levels across various cell lines. This is particularly important for its development as a therapeutic agent, as compounds with high toxicity can limit clinical applications .

Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxic effects on various cancer cell lines, this compound was tested against MDA-MB-231 (breast cancer), HL-60 (leukemia), and HCT116 (colon cancer) cells. The results indicated that the compound exhibited a dose-dependent inhibition of cell viability across all tested lines, with the most pronounced effects observed in HL-60 cells.

Study 2: Immunomodulation Effects

Another investigation focused on the immunomodulatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed that treatment with varying concentrations of this compound led to a significant decrease in TNF-α production, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Key Citations

  • Synthesis and optimization:
  • Spectroscopic characterization:
  • Computational modeling:
  • Biological activity analysis:

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile
Reactant of Route 2
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